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Compound of Interest

Compound Name: 3-Cyano-4-hydroxybenzoic Acid

Cat. No.: B1279151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Cyano-4-hydroxybenzoic acid, a molecule of interest in various research and development

domains. Due to the limited availability of direct experimental spectra in publicly accessible

databases, this guide combines data from closely related compounds and established

spectroscopic principles to present a reliable predicted spectroscopic profile, encompassing

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy.

Spectroscopic Data Summary
The following tables summarize the predicted and key experimental spectroscopic data for 3-
Cyano-4-hydroxybenzoic acid. These values are derived from analyses of analogous

compounds and theoretical considerations, providing a robust starting point for experimental

work.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Cyano-4-hydroxybenzoic acid
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Proton
Predicted Chemical
Shift (δ, ppm) in
DMSO-d₆

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.3 d ~2.0

H-5 ~8.0 dd ~8.5, 2.0

H-6 ~7.2 d ~8.5

4-OH ~11.0 (broad) s -

COOH ~13.0 (broad) s -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Cyano-4-hydroxybenzoic acid

Carbon
Predicted Chemical Shift (δ, ppm) in
DMSO-d₆

C=O ~166

C-4 ~162

C-2 ~135

C-6 ~132

C-5 ~118

C-1 ~125

C-3 ~105

CN ~117

Table 3: Key IR Absorption Bands for 3-Cyano-4-hydroxybenzoic acid
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H (Carboxylic Acid) 3300 - 2500 Broad, Strong

O-H (Phenol) 3600 - 3200 Broad, Medium

C-H (Aromatic) 3100 - 3000 Medium

C≡N (Nitrile) 2240 - 2220 Strong

C=O (Carboxylic Acid) 1710 - 1680 Strong

C=C (Aromatic) 1600 - 1450 Medium to Strong

C-O 1300 - 1200 Strong

Table 4: Predicted UV-Vis Spectroscopic Data for 3-Cyano-4-hydroxybenzoic acid

Solvent Predicted λmax (nm) Molar Absorptivity (ε)

Methanol or Ethanol ~250 and ~290
To be determined

experimentally

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for organic compounds and should be adapted for 3-
Cyano-4-hydroxybenzoic acid.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials and Equipment:

3-Cyano-4-hydroxybenzoic acid sample

Deuterated solvent (e.g., DMSO-d₆)
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NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyano-4-hydroxybenzoic acid
in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an

internal reference (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

spectrometer to ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024 or more scans.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:
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3-Cyano-4-hydroxybenzoic acid sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 3-Cyano-4-hydroxybenzoic acid with approximately 100-200 mg of dry

KBr in an agate mortar until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of a blank KBr pellet and subtract it from the sample

spectrum.

UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.

Materials and Equipment:

3-Cyano-4-hydroxybenzoic acid sample

Spectroscopic grade solvent (e.g., methanol or ethanol)

Quartz cuvettes (1 cm path length)
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UV-Vis spectrophotometer

Procedure:

Sample Preparation:

Prepare a stock solution of 3-Cyano-4-hydroxybenzoic acid of a known concentration

(e.g., 1 mg/mL) in the chosen solvent.

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading between 0.2 and 1.0.

Data Acquisition:

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a

blank).

Place the cuvettes in the spectrophotometer.

Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Cyano-4-hydroxybenzoic acid.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyano-4-hydroxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279151#spectroscopic-data-for-3-cyano-4-
hydroxybenzoic-acid-nmr-ir-uv-vis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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